molecular formula C11H15N B3265125 [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine CAS No. 40191-37-5

[(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine

Cat. No.: B3265125
CAS No.: 40191-37-5
M. Wt: 161.24 g/mol
InChI Key: UYOFJPBVHUOLKL-UHFFFAOYSA-N
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Description

Contextualization within Indane-Derived Amine Chemistry

Indane and its analogues are foundational structures in the development of therapeutic molecules. The fusion of an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) ring imparts a unique combination of rigidity and diverse chemical properties. This allows for extensive structure-activity relationship (SAR) studies by modifying the substituent patterns on the fused ring system. researchgate.netencyclopedia.pub Aminoindanes, a class of compounds that includes the parent amine of the subject molecule, are known to be pharmacophores for neuroleptic and neuroprotective agents. researchgate.net

The significance of the amine functionality in indane derivatives is highlighted by the enzyme inhibition potency of related compounds, where the nature of the amine group (e.g., dimethyl amine, piperidine, morpholine) plays a crucial role. researchgate.net The N-methyl group in (2,3-dihydro-1H-inden-1-yl)methylamine is a common feature in many bioactive molecules, often influencing properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Table 1: Examples of Bioactive Indane Analogues

Compound NameTherapeutic Area
IndinavirHIV Protease Inhibitor
DonepezilAlzheimer's Disease
SulindacAnti-inflammatory
Rasagiline (B1678815)Anti-Parkinson's Disease

This table illustrates the therapeutic relevance of the broader class of indane derivatives.

Historical Development of Synthetic Approaches to Analogous Indane Scaffolds

The construction of the indane core has been a subject of organic synthesis for over a century. Early methods often relied on intramolecular cyclization reactions. A historically significant and still relevant approach is the Friedel-Crafts reaction , which can be adapted for the synthesis of indanones, key precursors to indane amines. For instance, the intramolecular acylation of a suitably substituted phenylpropanoyl chloride provides an indanone, which can then be further functionalized.

Another classical approach involves the condensation of diethyl phthalate (B1215562) with ethyl acetate, which ultimately yields indanedione, a versatile intermediate for various indane derivatives. wikipedia.org Over the years, synthetic methodologies have evolved to become more efficient and stereoselective. Modern approaches to the indane skeleton include:

Palladium-catalyzed intramolecular C-H alkylation: This method allows for the formation of the five-membered ring under mild conditions with high functional group tolerance. organic-chemistry.org

Nickel-catalyzed carboannulation: This strategy has been successfully employed for the synthesis of indanes from o-bromobenzyl zinc bromide and alkenes. organic-chemistry.org

Enantioselective nickel-catalyzed reductive Heck reaction: This provides access to chiral indane derivatives with high enantioselectivity. organic-chemistry.org

The synthesis of the aminomethyl side chain at the 1-position can be achieved through various routes, often starting from 1-indanone (B140024). A common pathway involves the conversion of the ketone to an oxime, followed by reduction to the corresponding amine. The aminomethyl group can also be introduced via reduction of a nitrile or through reductive amination of an aldehyde.

Overview of Academic Research Trajectories for (2,3-dihydro-1H-inden-1-yl)methylamine

While specific research on (2,3-dihydro-1H-inden-1-yl)methylamine is not prominent, the research trajectories for this compound can be inferred from studies on analogous structures. The primary focus of academic research on indane-derived amines is in the field of medicinal chemistry, driven by their potential as therapeutic agents.

The structural similarity of the indane scaffold to certain neurotransmitters has led to its exploration in the development of drugs targeting the central nervous system. For example, 2-aminoindane and its derivatives have been investigated for their empathogenic and psychoactive properties. wikipedia.org Furthermore, the rigid indane framework is a key component of several approved drugs, underscoring its importance in drug design. researchgate.net

Future research involving (2,3-dihydro-1H-inden-1-yl)methylamine and its derivatives would likely focus on:

Development of novel synthetic routes: Creating more efficient, stereoselective, and environmentally friendly methods for its synthesis.

Exploration of biological activity: Screening the compound and its analogues against a variety of biological targets, including enzymes and receptors, particularly those implicated in neurological disorders.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the molecule to understand how changes in its chemical makeup affect its biological activity. This could involve substitutions on the aromatic ring or alterations to the N-methylaminomethyl side chain.

The synthesis of the target molecule would likely involve a multi-step process, as outlined in the hypothetical synthetic pathway below.

Table 2: Hypothetical Synthetic Precursors and Intermediates

StepStarting MaterialReagent(s)Intermediate/Product
11-Indanone1. KCN, H+2. LiAlH41-(Aminomethyl)indane
21-(Aminomethyl)indaneFormaldehyde (B43269), Formic Acid (Eschweiler-Clarke reaction)(2,3-dihydro-1H-inden-1-yl)methylamine

This table presents a plausible, though not definitively documented, synthetic route to the target compound based on established organic chemistry principles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-8-10-7-6-9-4-2-3-5-11(9)10/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOFJPBVHUOLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258174
Record name 2,3-Dihydro-N-methyl-1H-indene-1-methanamine
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Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40191-37-5
Record name 2,3-Dihydro-N-methyl-1H-indene-1-methanamine
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Record name 2,3-Dihydro-N-methyl-1H-indene-1-methanamine
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Record name [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine
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Synthetic Methodologies for 2,3 Dihydro 1h Inden 1 Yl Methylamine and Its Precursors

Retrosynthetic Analysis of the (2,3-dihydro-1H-inden-1-yl)methylamine Scaffold

A retrosynthetic analysis of (2,3-dihydro-1H-inden-1-yl)methylamine identifies several key disconnections that lead to readily available starting materials. The primary disconnection breaks the C-N bond of the tertiary amine, suggesting precursors such as (2,3-dihydro-1H-inden-1-yl)methylamine and a methylating agent, or 1-(halomethyl)-2,3-dihydro-1H-indene and methylamine (B109427).

A further disconnection of the aminomethyl side chain from the indane ring points to a one-carbon homologation strategy. This suggests precursors like 1-indanone (B140024) or 1-indanol (B147123). For instance, the target molecule can be traced back to (2,3-dihydro-1H-inden-1-yl)acetonitrile, which can be derived from 1-bromo-2,3-dihydro-1H-indene. The indane ring itself can be disconnected via intramolecular Friedel-Crafts acylation, leading back to a simple aromatic precursor such as 3-phenylpropanoic acid or its corresponding acyl chloride. This fundamental analysis lays the groundwork for various synthetic strategies.

Classical Total Synthesis Approaches to (2,3-dihydro-1H-inden-1-yl)methylamine

Classical synthesis provides robust, often multi-step, pathways to the target molecule. These can be broadly categorized as linear or convergent.

One potential strategy involves the preparation of a 1-indanyl organometallic reagent (e.g., 1-indanyllithium or a 1-indanyl Grignard reagent) and its subsequent reaction with an electrophilic one-carbon synthon that contains a protected amine. However, the generation and stability of such organometallics can be challenging. A more viable, though less common for this simple structure, convergent route might involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, to attach a side chain to a functionalized indane core. While powerful for complex molecules, such strategies are often less direct than linear approaches for this particular target. The development of direct and convergent syntheses for substituted hydroindanes from acyclic precursors has been explored, but these methods typically generate more complex, fused ring systems. acs.orgnih.gov

Linear synthesis, where the molecule is built step-by-step from a single starting material, is a more common and straightforward approach for this target. A typical linear sequence commences with the commercially available 1-indanone.

A well-established linear path involves the following transformations:

Carbonyl Reduction: 1-indanone is reduced to 1-indanol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

Hydroxyl Activation: The resulting alcohol is converted into a better leaving group, for example, by reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 1-chloro- or 1-bromoindane.

Cyanide Displacement: The halide is displaced with sodium or potassium cyanide in a nucleophilic substitution reaction to form (2,3-dihydro-1H-inden-1-yl)acetonitrile.

Nitrile Reduction: The nitrile is then reduced to the primary amine, (2,3-dihydro-1H-inden-1-yl)methylamine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net

N-Methylation: The final N-methylation can be achieved through various methods, such as reductive amination with formaldehyde (B43269) or Eschweiler-Clarke methylation using formic acid and formaldehyde, to yield the target molecule.

An alternative linear route from 1-indanone involves extending the carbon chain via a Wittig reaction using a phosphonium (B103445) ylide like (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis to an aldehyde, and subsequent reductive amination to introduce the methylamino group. A Chinese patent describes a process for preparing the related 2,3-dihydro-1H-inden-1-amine by reducing 1-indanone oxime with an alumino-nickel catalyst. google.com This primary amine can then be elaborated to the target compound.

StepStarting MaterialReagentsIntermediate/Product
11-IndanoneNaBH₄, Methanol (B129727)1-Indanol
21-IndanolSOCl₂, Pyridine1-Chloroindane
31-ChloroindaneNaCN, DMSO(2,3-dihydro-1H-inden-1-yl)acetonitrile
4(2,3-dihydro-1H-inden-1-yl)acetonitrileLiAlH₄, THF(2,3-dihydro-1H-inden-1-yl)methylamine
5(2,3-dihydro-1H-inden-1-yl)methylamineHCO₂H, HCHO(2,3-dihydro-1H-inden-1-yl)methylamine

Asymmetric Synthesis of Chiral (2,3-dihydro-1H-inden-1-yl)methylamine

The C1 position of the indane ring is a stereocenter, meaning (2,3-dihydro-1H-inden-1-yl)methylamine can exist as a pair of enantiomers. Asymmetric synthesis methods are employed to produce a single enantiomer, which is often crucial for biological applications.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral (2,3-dihydro-1H-inden-1-yl)methylamine precursors, a chiral auxiliary can be employed in several ways. One strategy involves the diastereoselective reduction of an imine or enamine derived from 1-indanone and a chiral amine. For example, a practical synthesis of (S)-1-aminoindane was developed using (R)-phenylglycine amide as a chiral auxiliary. researchgate.net The key step is the diastereoselective metal-catalyzed reduction of the ketimine formed between 1-indanone and the auxiliary. researchgate.net This principle can be extended to precursors of the target molecule.

Alternatively, an auxiliary can be attached to a side-chain precursor. For instance, (2,3-dihydro-1H-inden-1-yl)acetic acid could be coupled to a chiral auxiliary like an Evans oxazolidinone or pseudoephedrine. nih.gov The resulting chiral imide can then undergo diastereoselective α-alkylation or other modifications before the auxiliary is cleaved to yield an enantiomerically enriched precursor.

Chiral Auxiliary TypeExampleApplication PrincipleReference
Chiral Amine(R)-Phenylglycine amideForms a chiral imine with 1-indanone, directing diastereoselective reduction. researchgate.net
OxazolidinoneEvans AuxiliariesForms a chiral imide with an indane-1-carboxylic acid derivative to direct diastereoselective alkylation. wikipedia.org
Amino AlcoholPseudoephedrine/PseudoephenamineForms a chiral amide that allows for highly diastereoselective alkylations. nih.gov

Enantioselective catalysis offers a more atom-economical approach to creating chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org The indane scaffold is a common target for such methods.

One of the most effective strategies is the asymmetric hydrogenation of a suitable prochiral precursor. An appropriately substituted 1-methylene-2,3-dihydro-1H-indene derivative could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP) to establish the stereocenter at the C1 position.

Another powerful technique is the asymmetric reduction of imines. The imine formed from 1-indanone and an amine can be reduced enantioselectively. Recently, engineered imine reductases (IREDs) have been developed that show high enantioselectivity for the synthesis of chiral N-substituted amino indanes, demonstrating the potential of biocatalysis in this area. acs.orgnih.gov

Furthermore, direct enantioselective C-H functionalization is an emerging field that could provide novel routes to chiral indanes. nih.gov For instance, a rhodium-catalyzed enantioselective C-H insertion could potentially be used to introduce a functionalized side chain at the C1 position of 2,3-dihydro-1H-indene directly. nih.gov Such methods represent the cutting edge of synthetic chemistry and offer highly efficient pathways to chiral indane derivatives.

Biocatalytic Approaches to Chiral Amine Synthesis

The synthesis of enantiomerically pure chiral amines is a significant challenge in medicinal and process chemistry, with biocatalysis emerging as a powerful and sustainable solution. nih.govresearchgate.net Traditional chemical methods often require harsh conditions and may lack stereoselectivity, whereas enzymes operate under mild, aqueous conditions with high efficiency and selectivity. nih.gov For the synthesis of a chiral amine like (2,3-dihydro-1H-inden-1-yl)methylamine, several classes of enzymes are particularly relevant.

Key Enzyme Classes for Chiral Amine Synthesis:

Transaminases (TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are highly effective for asymmetric amine synthesis. nih.govacs.org They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone or aldehyde. nih.govmdpi.com To produce the chiral primary amine precursor, (2,3-dihydro-1H-inden-1-yl)methylamine, a suitable precursor like 1-indanone could be subjected to a transaminase-catalyzed reaction. Protein engineering has significantly broadened the substrate scope of transaminases, enabling them to accept bulky aromatic substrates. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the asymmetric reduction of pre-formed or in situ-generated imines to chiral amines, using a nicotinamide (B372718) cofactor (NAD(P)H). chemistryviews.orgmdpi.com Reductive aminases, a subclass of IREDs, can perform a one-pot reductive amination of a carbonyl compound with an amine donor. chemistryviews.org These enzymes are particularly suited for synthesizing secondary and tertiary amines. mdpi.com A potential route to the target molecule could involve the reductive amination of an appropriate indane-based aldehyde with methylamine.

Monoamine Oxidases (MAOs): Engineered MAOs, such as those from Aspergillus niger (MAO-N), are used in deracemization processes. researchgate.netmdpi.com In this strategy, one enantiomer of a racemic amine is selectively oxidized to an imine, which is then non-selectively reduced back to the racemic amine by a chemical reducing agent. This dynamic kinetic resolution can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net

Amine Dehydrogenases (AmDHs): Through enzyme engineering, AmDHs have been developed to catalyze the reductive amination of ketones using ammonia (B1221849) as the amino donor, providing direct access to chiral primary amines. nih.govacs.org

Interactive Table: Comparison of Biocatalytic Enzymes for Chiral Amine Synthesis
Enzyme ClassReaction TypeTypical Amine ProductKey AdvantagesPotential Application for Target Compound
Transaminases (TAs)Asymmetric transaminationPrimary aminesHigh stereoselectivity, broad substrate scope through engineering. nih.govSynthesis of chiral (2,3-dihydro-1H-inden-1-yl)methylamine precursor from an indane-based ketone.
Imine Reductases (IREDs)Asymmetric imine reductionPrimary, Secondary, Tertiary aminesExcellent for secondary/tertiary amines, chemoselective. mdpi.commdpi.comDirect synthesis via reductive amination of an indane aldehyde with methylamine.
Monoamine Oxidases (MAOs)Deracemization (oxidative kinetic resolution)Primary, Secondary, Tertiary aminesHigh enantioselectivity, achieves high yields of a single enantiomer from a racemate. researchgate.netResolution of racemic (2,3-dihydro-1H-inden-1-yl)methylamine or the final product.
Amine Dehydrogenases (AmDHs)Asymmetric reductive aminationPrimary aminesUses ammonia directly, avoids amine donors. nih.govSynthesis of the primary amine precursor.

Stereochemical Control in the Formation of the (2,3-dihydro-1H-inden-1-yl)methyl Moiety

Achieving precise control over the three-dimensional arrangement of atoms is fundamental in synthesizing complex organic molecules. researchgate.net For the (2,3-dihydro-1H-inden-1-yl)methyl moiety, the stereochemistry at the C1 position of the indane ring is critical. Several strategies can be employed to control this stereocenter during the formation of the indane scaffold.

Catalytic asymmetric synthesis is a primary approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For instance, the asymmetric hydrogenation of a substituted indene (B144670) precursor using a chiral transition-metal complex (e.g., with Rhodium or Ruthenium catalysts) can selectively produce one enantiomer of the indane ring system.

Another powerful technique is the use of intramolecular cyclization reactions on prochiral substrates. For example, a stereoselective intramolecular Heck reaction or a Friedel-Crafts alkylation using a chiral Lewis acid can forge the five-membered ring with a high degree of stereocontrol. The choice of catalyst, ligands, and reaction conditions are all crucial factors that influence the stereochemical outcome.

Diastereoselective reactions can also be employed. By introducing a chiral auxiliary to the precursor molecule, one can direct the formation of a specific diastereomer. The auxiliary can then be cleaved in a subsequent step to yield the enantiomerically enriched indane derivative. For example, the nucleophilic addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine, followed by removal of the chiral auxiliary, is a valuable method for synthesizing chiral primary amines. mdpi.com

Interactive Table: Strategies for Stereochemical Control in Indane Synthesis
StrategyDescriptionKey Control ElementsApplicability
Catalytic Asymmetric HydrogenationReduction of an indene double bond using a chiral catalyst.Chiral phosphine ligands (e.g., BINAP), metal center (Rh, Ru).Creates the chiral center at C1 directly from a planar precursor.
Intramolecular [3+2] CycloadditionFormation of the indane ring via a cycloaddition reaction.Chiral catalysts, nature of the reacting partners.Constructs the bicyclic indane core with defined stereochemistry.
Chiral Auxiliary-Directed SynthesisA temporary chiral group directs the stereochemical course of a reaction.The structure of the chiral auxiliary (e.g., Evans oxazolidinones, sulfinamides).Allows for diastereoselective transformations which, after auxiliary removal, yield the enantiopure product. mdpi.com
Enantioselective C-H FunctionalizationAsymmetric activation and functionalization of a C-H bond to form the ring.Chiral ligands, transition metal catalyst (e.g., Pd, Ni).Can form the indane ring and set the stereocenter in a single step from an acyclic precursor.

Late-Stage Functionalization Strategies Applied to Indane Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govsemanticscholar.org This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without resorting to de novo synthesis for each new compound. researchgate.net The indane scaffold, being a common motif in bioactive molecules, is an excellent candidate for LSF.

The most prominent LSF technique is C–H functionalization, which transforms a typically unreactive C–H bond into a new functional group. nih.govresearchgate.net This strategy can be applied to the indane core of a molecule like (2,3-dihydro-1H-inden-1-yl)methylamine to introduce diversity.

Applications of LSF to the Indane Scaffold:

Aromatic C–H Functionalization: The benzene (B151609) ring of the indane moiety has several C–H bonds that can be targeted. Using directing groups, it is possible to achieve site-selective functionalization. For example, the amine or a related functional group could direct a transition metal catalyst (like palladium, rhodium, or ruthenium) to functionalize the ortho C–H bonds. nih.gov This could be used to introduce halogens, alkyl, or aryl groups. Methodologies for meta-selective C-H activation have also been developed, further expanding the possibilities.

Aliphatic C–H Functionalization: While more challenging, methods for the functionalization of sp³ C–H bonds on the cyclopentyl portion of the indane ring are also available. These reactions often proceed via radical mechanisms or employ powerful transition-metal catalysts and can be used to introduce hydroxyl or other functional groups.

By applying LSF, a library of derivatives of (2,3-dihydro-1H-inden-1-yl)methylamine could be efficiently synthesized, allowing for a thorough exploration of its biological properties.

Interactive Table: Late-Stage Functionalization Reactions for Indane Scaffolds
Reaction TypeTarget PositionReagents/CatalystsPotential New Functional Group
Directed C–H ArylationAromatic Ring (ortho to directing group)Pd(OAc)₂, various ligands, aryl halideAryl, Heteroaryl
C–H BorylationAromatic RingIridium catalysts, B₂pin₂Boryl (versatile intermediate)
C–H HalogenationAromatic RingPd catalysts or electrophilic halogenating agentsChloro, Bromo, Iodo
Minisci-Type ReactionAromatic Ring (electron-deficient)Radical initiators, alkyl radical precursorsAlkyl, Fluoroalkyl
Aliphatic C–H HydroxylationCyclopentyl RingFe or Mn-based catalysts, oxidantsHydroxyl (-OH)

Green Chemistry Principles in [(2,3-dihydro-1H-inden-1-yl)methylamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine can lead to more sustainable, cost-effective, and safer manufacturing processes.

Catalysis over Stoichiometric Reagents: The use of biocatalysts (as discussed in 2.3.3) and transition-metal catalysts are prime examples of this principle. Catalysts are used in small amounts and can be recycled, minimizing waste compared to stoichiometric reagents. chemrxiv.org

Use of Safer Solvents: Traditional organic synthesis often relies on volatile, flammable, and toxic organic solvents. Greener alternatives include water, supercritical fluids (like CO₂), or deep eutectic solvents (DESs). mdpi.com For instance, many biocatalytic reactions are performed in aqueous buffers. chemistryviews.org The N-methylation of amines has also been explored in greener solvents like ethanol. emerald.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is a highly atom-economical method for forming C-N bonds.

Renewable Feedstocks: While the indane core is typically derived from petrochemical sources, research into using bio-derived starting materials is an active area of green chemistry. The C1 source for the methyl group can also be considered; using CO₂ as a C1 source for N-methylation is a cutting-edge green strategy. rsc.org

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates (a tandem or cascade reaction) reduces solvent use, energy consumption, and waste generation. chemrxiv.orgnih.gov A one-pot process could potentially combine the formation of the primary amine with the subsequent N-methylation step. chemrxiv.org

By integrating these principles, the synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine can be made significantly more environmentally friendly.

Interactive Table: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication in Target SynthesisExample
1. PreventionDesign syntheses to minimize waste.Using high-yield, catalytic one-pot reactions. chemrxiv.org
2. Atom EconomyMaximize incorporation of starting materials.Reductive amination for C-N bond formation.
3. Less Hazardous Chemical SynthesesUse and generate substances with low toxicity.Replacing toxic methylating agents like methyl iodide with greener alternatives like dimethyl carbonate or CO₂/hydrosilanes. rsc.orgliv.ac.uk
4. Designing Safer ChemicalsThe final product should have minimal toxicity.(Outside scope of synthesis)
5. Safer Solvents and AuxiliariesMinimize or eliminate the use of hazardous solvents.Performing enzymatic reactions in water or using deep eutectic solvents. mdpi.com
6. Design for Energy EfficiencyConduct reactions at ambient temperature and pressure.Biocatalytic reactions often run under mild conditions. nih.gov
7. Use of Renewable FeedstocksUse raw materials from renewable sources.Using CO₂ as a C1 source for methylation. rsc.org
8. Reduce DerivativesAvoid unnecessary protection/deprotection steps.Direct enzymatic synthesis of the chiral amine without protecting groups.
9. CatalysisUse catalytic reagents over stoichiometric ones.Employing transaminases, IREDs, or transition-metal catalysts. acs.org
10. Design for DegradationProducts should break down into innocuous substances.(Outside scope of synthesis)
11. Real-time Analysis for Pollution PreventionMonitor reactions to prevent byproduct formation.Using in-line process analytical technology (PAT).
12. Inherently Safer Chemistry for Accident PreventionMinimize the potential for chemical accidents.Avoiding highly reactive or explosive reagents and high-pressure reactions.

Chemical Reactivity and Derivatization of 2,3 Dihydro 1h Inden 1 Yl Methylamine

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group is the primary center of its reactivity, allowing it to act as a nucleophile and a base.

Amine Alkylation and Acylation Reactions

Alkylation: The secondary amine can undergo N-alkylation with various alkylating agents, such as alkyl halides or dimethyl sulfate, to form tertiary amines. nih.gov The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent. The use of dialkyl carbonates is considered an environmentally benign method for N-alkylation, although it may require harsher reaction conditions due to their lower reactivity compared to traditional alkylating agents. nih.gov The choice of solvent can significantly impact the reaction rate and selectivity, with polar solvents sometimes hindering the reaction by competing for catalytic sites. unive.it

Acylation: Acylation of the secondary amine with acylating agents like acyl chlorides or anhydrides yields the corresponding N-acyl derivatives (amides). This reaction is a common method for the protection of amine groups or for the synthesis of amide-containing molecules. researchgate.net Transamidation, using reagents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) in the presence of a catalyst, offers an alternative route to N-acylation. researchgate.net

Table 1: Examples of Alkylation and Acylation Reactions of Secondary Amines

Reaction Type Reagent Class Product Type General Conditions
Alkylation Alkyl Halides Tertiary Amine Base, Solvent
Dialkyl Carbonates Tertiary Amine Catalyst, Heat
Acylation Acyl Chlorides Amide Base, Solvent
Anhydrides Amide Base, Solvent
Transamidation (e.g., DMF) Formamide Catalyst, Heat

Amine Oxidation and Reduction Chemistry

Oxidation: Secondary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Oxidation can lead to the formation of imines, nitrones, or hydroxylamines. rsc.orglibretexts.org Flavoproteins, for instance, can catalyze the oxidation of secondary amines to imines, which may then undergo hydrolysis to form ketones or aldehydes. nih.govresearchgate.net The use of reagents like iodosobenzene, optionally with a metal porphyrin or salen complex catalyst, can also achieve the oxidation of secondary amines to imines. rsc.org

Reduction: While the secondary amine functionality itself is in a reduced state, reactions involving the reduction of derivatives are relevant. For instance, N-acyl derivatives (amides) can be reduced back to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride. This two-step process of acylation followed by reduction provides an alternative method for N-alkylation.

Formation of Salts and Complexation Chemistry

Salt Formation: As a basic compound, (2,3-dihydro-1H-inden-1-yl)methylamine readily reacts with acids to form ammonium (B1175870) salts. mdpi.com This is a fundamental property of amines and is often utilized for purification, isolation, and formulation of amine-containing compounds. google.com The formation of a hydrochloride salt is a common example. sigmaaldrich.comsigmaaldrich.com

Complexation: The lone pair of electrons on the nitrogen atom allows for the formation of coordination complexes with metal ions. Indane derivatives have been shown to form complexes with transition metals like ruthenium. bohrium.com These complexes can exhibit interesting catalytic properties. bohrium.com The ability of the amine to act as a ligand is a key aspect of its complexation chemistry.

Functional Group Interconversions on the Indane Core

The indane core, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, also presents opportunities for chemical modification. wikipedia.org

Electrophilic Aromatic Substitution on the Aromatic Ring

The benzene ring of the indane scaffold can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com The attached alkyl group (the cyclopentane ring and the methylaminomethyl substituent) is generally an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org However, the steric hindrance from the fused ring system can influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.comyoutube.com The specific conditions for these reactions, such as the choice of catalyst and solvent, will determine the outcome and yield of the desired product. masterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Typical Reagents Product
Nitration NO2+ HNO3, H2SO4 Nitroindane derivative
Halogenation Br+, Cl+ Br2/FeBr3, Cl2/AlCl3 Haloindane derivative
Sulfonation SO3 Fuming H2SO4 Indanesulfonic acid
Friedel-Crafts Alkylation R+ R-Cl, AlCl3 Alkylindane derivative
Friedel-Crafts Acylation RCO+ R-COCl, AlCl3 Acylindane derivative

Reactions at the Saturated 5-Membered Ring

The saturated five-membered ring of the indane core is generally less reactive than the aromatic ring. However, reactions can be initiated at this position, often under more vigorous conditions or through free-radical pathways. For example, catalytic hydrogenation can be used to saturate an indene (B144670) precursor to form the indane structure. researchgate.net Ring-closing metathesis has also been employed in the synthesis of complex indane-based propellane derivatives, which are subsequently hydrogenated. researchgate.net Furthermore, photochemical methods can be used to induce ring contractions in related saturated heterocyclic systems, suggesting the potential for complex skeletal rearrangements of the indane core under specific conditions. nih.gov

Stereospecific Transformations at the Chiral Center

The C1 position of the (2,3-dihydro-1H-inden-1-yl)methylamine scaffold is a chiral center, meaning the molecule exists as a pair of enantiomers. Stereospecific transformations that either retain or invert the configuration at this center are crucial for the synthesis of enantiomerically pure derivatives. However, direct transformation at this benzylic carbon once the aminomethyl group is in place is challenging due to the lack of easily displaceable leaving groups and the potential for racemization.

Typically, controlling the stereochemistry at this position is achieved during the synthesis of the core structure rather than by post-synthetic modification. For instance, the asymmetric reduction of a precursor like 1-indanone (B140024) can establish the chiral center early in the synthetic route. Subsequent reactions would then be designed to proceed without affecting the stereointegrity of this center.

Should a transformation be necessary on a derivative where the amine is replaced by a more suitable functional group, such as a hydroxyl group, standard stereospecific reactions could be employed. For example, an SN2 reaction with a suitable nucleophile would proceed with inversion of configuration. Conversely, reactions proceeding through a retention mechanism, possibly involving neighboring group participation, could preserve the stereochemistry. Without specific documented examples for (2,3-dihydro-1H-inden-1-yl)methylamine, these remain theoretical approaches based on fundamental stereochemical principles.

Synthesis of Structurally Related Analogs and Derivatives of (2,3-dihydro-1H-inden-1-yl)methylamine

The synthesis of analogs and derivatives of (2,3-dihydro-1H-inden-1-yl)methylamine can be systematically approached by modifying its three main components: the nitrogen atom, the methyl bridge, and the dihydroindene ring system.

Modifications at the Nitrogen Atom

The secondary amine functionality is a prime site for chemical modification, allowing for the synthesis of a wide array of N-substituted derivatives.

N-Alkylation and N-Arylation: The nitrogen atom can be further alkylated to form tertiary amines or quaternized to form ammonium salts. This is typically achieved using alkyl halides or other alkylating agents. N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which couples the amine with an aryl halide in the presence of a palladium catalyst.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acidic byproduct. This method is a common strategy for protecting the amine group or for introducing a variety of functional groups. researchgate.net

Below is a table of representative reactions for modifying the nitrogen atom, based on general synthetic methods.

Reaction Type Reagent(s) Product Type General Conditions
N-AlkylationAlkyl halide (e.g., CH₃I)Tertiary amineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)Tertiary amineAcid catalyst, Solvent (e.g., CH₂Cl₂)
N-AcylationAcyl chloride (e.g., CH₃COCl)AmideBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)
N-SulfonylationSulfonyl chloride (e.g., TsCl)SulfonamideBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
N-ArylationAryl halide, Pd catalyst, LigandN-Aryl amineBase (e.g., NaOtBu), Solvent (e.g., Toluene)

Modifications on the Methyl Bridge

Direct functionalization of the methylene (B1212753) bridge in (2,3-dihydro-1H-inden-1-yl)methylamine is synthetically challenging due to the unactivated nature of the C-H bonds. Therefore, analogs with modifications at this position are typically accessed through the synthesis of precursors where the desired functionality is already incorporated.

For example, to introduce a hydroxyl group on the methylene bridge, a synthetic route starting from 1-indanecarboxylic acid could be envisioned. The carboxylic acid could be homologated and then reduced to an amino alcohol.

Alternatively, if the goal is to create a longer alkyl chain between the indene ring and the amine, the synthesis could start from a different precursor, such as (2,3-dihydro-1H-inden-1-yl)acetic acid.

Target Modification Synthetic Strategy Potential Precursor
Hydroxylation (-CH(OH)-)Multi-step synthesis involving reduction of a keto-amine or homologation of an acid.1-Indanecarboxylic acid derivative
Alkyl substitution (-CH(R)-)Use of a substituted starting material for the amine installation.1-(1-Oxoalkyl)-2,3-dihydro-1H-indene
Chain extension (-CH₂CH₂-)Synthesis from a homologated precursor.(2,3-dihydro-1H-inden-1-yl)acetic acid

Modifications on the Dihydroindene Ring System

The dihydroindene ring system offers two main sites for modification: the aromatic benzene ring and the five-membered cyclopentane ring. nih.gov

Aromatic Ring Substitution: The benzene portion of the dihydroindene ring can undergo electrophilic aromatic substitution reactions. The position of substitution (typically C4, C5, C6, or C7) will be directed by any existing substituents on the aromatic ring. Common modifications include halogenation, nitration, Friedel-Crafts acylation, and alkylation. These modifications are generally introduced on an early-stage intermediate, such as indanone, before the amine side chain is constructed. nih.gov

Five-Membered Ring Modification: Modifications to the saturated five-membered ring are less straightforward. Dehydrogenation could introduce a double bond to form an indene derivative. Oxidation could potentially introduce a hydroxyl or keto group at the C2 or C3 positions. For instance, the synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives has been reported, indicating that the dihydroindene scaffold can be functionalized at these positions.

The table below summarizes potential modifications to the dihydroindene ring system.

Ring Position Reaction Type Reagent(s) Product Feature
Aromatic Ring (C4-C7)Electrophilic NitrationHNO₃, H₂SO₄Nitro-substituted ring
Aromatic Ring (C4-C7)Electrophilic HalogenationBr₂, FeBr₃Bromo-substituted ring
Aromatic Ring (C4-C7)Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted ring
Aliphatic Ring (C2/C3)OxidationOxidizing agent (e.g., KMnO₄)Hydroxyl or keto group
Aliphatic RingDehydrogenationCatalyst (e.g., Pd/C), high temp.Indene derivative

Theoretical and Computational Chemistry Studies on 2,3 Dihydro 1h Inden 1 Yl Methylamine

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical methods, such as Density Functional Theory (DFT), would be used to calculate the molecule's most stable three-dimensional structures.

Ligand-Target Docking Studies for Molecular RecognitionMolecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger receptor, such as a protein.jocpr.comresearchgate.netIf "(2,3-dihydro-1H-inden-1-yl)methylamine" were being investigated as a potential drug, docking studies would be performed to predict its binding pose and affinity within the active site of a target protein.mdpi.comucl.ac.ukThis helps in understanding the molecular basis of its potential biological activity and in guiding the design of more potent derivatives.

Without specific studies on "(2,3-dihydro-1H-inden-1-yl)methylamine," the detailed findings, data tables, and scientifically accurate content required for the article cannot be generated.

Identification of Potential Binding Pockets through Computational Screening

Computational screening is a pivotal first step in identifying the potential biological targets of a novel compound and characterizing the specific sites of interaction. This process involves the use of sophisticated algorithms to scan the surfaces of macromolecular targets for cavities and clefts that are sterically and electrostatically suitable for ligand binding.

For a molecule like (2,3-dihydro-1H-inden-1-yl)methylamine, a structure-based virtual screening approach would be employed. nih.gov This begins with the selection of potential protein targets based on the compound's structural similarity to known inhibitors or substrates. Given its chemical structure, logical targets would include enzymes like Monoamine Oxidase-B (MAO-B) and neurotransmitter transporters such as the dopamine (B1211576) transporter (DAT). biorxiv.orgnih.gov

Once target proteins are selected, their three-dimensional crystal structures are obtained from databases like the Protein Data Bank (PDB). Computational software is then used to identify allosteric and active sites. These programs analyze the protein's topology, identifying pockets and assessing their "druggability" based on size, volume, and physicochemical properties.

Interactive Table 1: Hypothetical Binding Pocket Characteristics for (2,3-dihydro-1H-inden-1-yl)methylamine on a Putative Target

FeatureDescriptionKey Amino Acid Residues (Illustrative)
Pocket Volume (ų) 310Tyr398, Tyr435, Gln206
Surface Area (Ų) 450Ile199, Cys172, Phe343
Hydrophobicity Score 0.85Leu171, Phe168, Trp119
Hydrogen Bond Donors 2Tyr398, Gln206
Hydrogen Bond Acceptors 3Gln206, Cys172

Prediction of Binding Modes and Affinities through Molecular Modeling

Following the identification of a potential binding pocket, molecular docking simulations are performed to predict the most likely binding orientation (pose) of the ligand within that site. nih.gov This process treats both the ligand and the protein as flexible entities to a certain degree and calculates the binding energy for various conformations.

For (2,3-dihydro-1H-inden-1-yl)methylamine, docking studies would be conducted against the identified binding pocket of a target like MAO-B or DAT. The docking algorithm would systematically place the molecule in the binding site in numerous possible orientations and conformations. Each of these poses is then "scored" using a scoring function that estimates the binding affinity. The scoring function considers factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty. mdpi.com

The results of these simulations would predict the specific interactions between the ligand and the amino acid residues of the binding pocket. For instance, the amine group of (2,3-dihydro-1H-inden-1-yl)methylamine might form a crucial hydrogen bond with a tyrosine residue, while the indenyl group could engage in hydrophobic interactions with surrounding leucine (B10760876) or phenylalanine residues. nih.gov

The predicted binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. These predicted affinities can then be used to rank potential drug candidates and prioritize them for further experimental testing. biomedres.us Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of its stability and binding free energy. nih.gov

Interactive Table 2: Predicted Binding Modes and Affinities for (2,3-dihydro-1H-inden-1-yl)methylamine with a Hypothetical Target

Predicted Interaction TypeInteracting Residue (Illustrative)Predicted Binding Affinity (kcal/mol)
Hydrogen Bond Tyr435-8.5
Hydrophobic (π-π stacking) Phe343-
Hydrophobic (Alkyl) Leu171, Ile199-
Cation-π Trp119-

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Dihydro 1h Inden 1 Yl Methylamine

High-Resolution Mass Spectrometry for Structural Elucidation of Intermediates and Products

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of organic molecules. For a compound such as (2,3-dihydro-1H-inden-1-yl)methylamine, HRMS would provide the high-accuracy mass measurement of the molecular ion, allowing for the determination of its elemental composition. This technique is invaluable for confirming the identity of the final product and for identifying any intermediates or byproducts formed during its synthesis. By providing exact mass data, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, which is crucial for impurity profiling. While specific HRMS data for (2,3-dihydro-1H-inden-1-yl)methylamine is not publicly available, analysis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, demonstrates the utility of this technique. For this related amine, electrospray ionization time-of-flight (ESI-TOF) HRMS was used to confirm its molecular formula by comparing the calculated and found m/z values for the protonated molecule [M+H]+. mdpi.com

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR techniques, would be essential for the complete structural assignment of (2,3-dihydro-1H-inden-1-yl)methylamine. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. These experiments reveal through-bond correlations between nuclei, providing detailed information about the connectivity of atoms within the molecule.

Solid-state NMR (ssNMR) could be employed to study the compound in its solid form, providing insights into its crystalline packing and polymorphic forms. This is particularly useful for characterizing different salt forms of the amine. Although specific 2D NMR or ssNMR data for the target compound are not available, studies on related heterocyclic compounds show the power of these techniques in confirming molecular structures. mdpi.com

Chiral Chromatography for Enantiomeric Purity Determination

Since (2,3-dihydro-1H-inden-1-yl)methylamine possesses a chiral center at the 1-position of the indane ring, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal separation. While no specific chiral chromatography methods for (2,3-dihydro-1H-inden-1-yl)methylamine have been published, general methods for the separation of chiral amines are well-developed and would be applicable.

X-ray Crystallography of (2,3-dihydro-1H-inden-1-yl)methylamine and its Salts

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would be invaluable for determining the absolute configuration of the enantiomers of (2,3-dihydro-1H-inden-1-yl)methylamine. By growing suitable single crystals of the compound or one of its salts (e.g., hydrochloride or tartrate), it is possible to obtain precise information on bond lengths, bond angles, and the conformation of the molecule. This information is crucial for understanding its stereochemistry and intermolecular interactions in the crystalline lattice. Despite its potential, no crystal structures for (2,3-dihydro-1H-inden-1-yl)methylamine or its salts have been reported in the crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds. For (2,3-dihydro-1H-inden-1-yl)methylamine, FTIR and Raman spectroscopy would be expected to show characteristic peaks for the C-H bonds of the aromatic and aliphatic portions of the indane ring, as well as vibrations associated with the C-N and N-H bonds of the methylamine (B109427) group. A study on the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine identified characteristic IR signals for the NH2 and NH groups, demonstrating the utility of this technique for functional group identification in similar molecules. mdpi.com

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Inden 1 Yl Methylamine Derivatives

Design Principles for Structural Modification

The design of derivatives of (2,3-dihydro-1H-inden-1-yl)methylamine is often guided by a fragment-based approach. This strategy involves dissecting the molecule into key components—the indane scaffold, the linker, and the amine substituent—and modifying each to optimize interaction with the biological target. For instance, in the context of monoamine oxidase (MAO) inhibitors, the indane ring serves as a crucial recognition element, fitting into a hydrophobic pocket of the enzyme.

Key design principles include:

Modification of the Indane Ring: Introduction of substituents on the aromatic portion of the indane ring can modulate potency and selectivity. The position and nature of these substituents are critical. For example, linking hydrophobic fragments to the indane scaffold has been explored to target hydrophobic pockets in the entrance cavity of human MAO-B.

Variation of the Linker: The length and composition of the linker connecting the indane ring to the amine are pivotal. Studies on rasagiline (B1678815) analogues have experimented with various linkers such as -OCH2-, -SCH2-, and -OCH2CH2O- to enhance inhibitory activity and selectivity.

Substitution on the Amine: The substituent on the nitrogen atom is a primary determinant of the mechanism and potency of inhibition. The propargyl group in rasagiline, for example, is essential for its irreversible inhibition of MAO-B. Bioisosteric replacement of this group can alter the mode of action and selectivity.

The following table illustrates how modifications to a parent indanamine structure can influence inhibitory activity against MAO-B, based on findings from related compounds.

Compound Modification Relative MAO-B Inhibitory Potency
Parent Indanamine UnsubstitutedBaseline
Derivative A Addition of a propargyl group to the amineSignificantly Increased (Irreversible)
Derivative B Substitution on the indane ring with a hydrophobic groupIncreased
Derivative C Alteration of the linker lengthVariable (dependent on length and composition)

Stereochemical Influence on Molecular Recognition

Stereochemistry plays a paramount role in the molecular recognition of (2,3-dihydro-1H-inden-1-yl)methylamine derivatives by their biological targets. The chiral center at the C1 position of the indane ring is a key determinant of binding affinity and selectivity, particularly for enzymes like MAO-B.

Research on rasagiline has demonstrated that the (R)-enantiomer is a significantly more potent inhibitor of MAO-B than its (S)-enantiomer. This stereoselectivity arises from the specific orientation of the indane ring and the propargyl group within the active site of the enzyme. The crystal structure of MAO-B in complex with rasagiline reveals that the (R)-configuration allows for an optimal positioning of the propargyl group for covalent modification of the flavin cofactor, which is essential for its inhibitory action.

The orientation of the aminoindan ring within the enzyme's active site is also influenced by its stereochemistry. For instance, the major metabolic product of rasagiline, (R)-aminoindan, binds to MAO-B with its aminoindan ring in a different orientation compared to rasagiline itself. This highlights the subtle yet critical influence of stereochemistry on molecular interactions.

Enantiomer Stereochemical Configuration Relative MAO-B Inhibitory Potency
(R)-Indanamine Derivative R at C1High
(S)-Indanamine Derivative S at C1Low

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Reactivity or Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For derivatives of (2,3-dihydro-1H-inden-1-yl)methylamine, QSAR studies have been instrumental in predicting inhibitory potency against targets like MAO-B and in guiding the design of new analogues.

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. For MAO inhibitors, key descriptors often include:

Topological and Shape Indices: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: Parameters like dipole moment and partial charges on atoms are important for understanding interactions with the enzyme's active site.

Hydrophobicity (logP): This descriptor is crucial for predicting how well a molecule can cross cell membranes and interact with hydrophobic pockets in the target protein.

A QSAR model developed using artificial neural networks for a series of MAO-B inhibitors, including rasagiline, has been used for the virtual screening of new potential inhibitors. Such models can help in the "in silico" design of novel compounds with enhanced activity by suggesting favorable and unfavorable structural modifications. For example, these models can predict the effect of adding different substituents to the indane ring or modifying the side chain.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved pharmacological profiles while retaining the desired biological activity. These approaches have been conceptually applied to the (2,3-dihydro-1H-inden-1-yl)methylamine scaffold to design new generations of enzyme inhibitors.

Scaffold Hopping: This strategy involves replacing the central indane core with a different, structurally distinct scaffold that maintains the essential pharmacophoric features required for biological activity. The goal is to access new chemical space, potentially leading to compounds with improved properties such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property. For MAO-B inhibitors, scaffold hopping from the indane framework might involve replacing it with other bicyclic or heterocyclic systems that can similarly occupy the hydrophobic active site of the enzyme.

Bioisosteric Replacement: This approach focuses on replacing a specific functional group within the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics without losing its biological activity. For derivatives of (2,3-dihydro-1H-inden-1-yl)methylamine, a key target for bioisosteric replacement is the amine substituent. For example, the propargylamine (B41283) group in rasagiline, which is responsible for its irreversible inhibition, can be replaced with other functional groups to achieve reversible inhibition, which may be desirable in certain therapeutic contexts.

The table below provides examples of potential bioisosteric replacements for different parts of the (2,3-dihydro-1H-inden-1-yl)methylamine scaffold.

Original Fragment Potential Bioisosteric Replacement Rationale for Replacement
Indane RingTetralin, BenzofuranMaintain hydrophobic interactions, explore new chemical space
Methylamine (B109427) Side ChainOxazolidinone, TriazoleIntroduce different interaction points, alter metabolic stability
Propargyl Group (on related compounds)Cyanomethyl, Halogenated AlkylModulate reactivity, achieve reversible inhibition

Mechanistic Insights into Molecular Interactions of 2,3 Dihydro 1h Inden 1 Yl Methylamine

Enzyme Binding and Inhibition Mechanisms (Molecular level, in vitro enzymatic studies)

While studies may not focus on traditional metabolic enzymes, the primary biological targets for many indanamine derivatives are monoamine transporters. These transporter proteins function like enzymes in their specific binding of substrates and are key targets for inhibition. Research has centered on the inhibition of transporters for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (NET).

Indatraline, a well-studied derivative, is a potent non-selective inhibitor of these monoamine transporters. Its mechanism involves binding to these transporter proteins, thereby blocking the reuptake of neurotransmitters from the synaptic cleft. biocrick.com This inhibition increases the extracellular concentration of dopamine, norepinephrine, and serotonin, which is the foundational mechanism for its potential antidepressant effects. biocrick.com The introduction of different chemical groups, such as methoxy substitutions, onto the indatraline structure has been shown to significantly alter both the affinity and selectivity for these transporters. biocrick.com

The potency of inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximum rate of the enzyme/transporter activity by half. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

In vitro binding assays using rat brain synaptosomes have been employed to determine the Kᵢ values for various indanamine derivatives. For instance, Indatraline demonstrates high affinity for all three major monoamine transporters. biocrick.com The affinity can be modulated by structural modifications. A study on methoxy-containing derivatives of indatraline revealed that while the 4-methoxy derivative maintained high affinity at the dopamine transporter, other analogues generally exhibited lower affinity than the parent compound for the three transporter sites. biocrick.com

Inhibitory Affinity (Kᵢ, nM) of Indatraline for Monoamine Transporters

CompoundSERT (Kᵢ, nM)DAT (Kᵢ, nM)NET (Kᵢ, nM)Indatraline0.421.75.8 Data derived from BioCrick. biocrick.com

Co-crystallization is a powerful technique used to determine the three-dimensional structure of a ligand-protein complex at atomic resolution. This method involves crystallizing the target protein (such as an enzyme or transporter) while it is bound to the inhibitor. The resulting crystal structure provides precise details about the binding site, the conformation of the ligand within the site, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

There are no publicly available co-crystallization studies for (2,3-dihydro-1H-inden-1-yl)methylamine or its close derivatives like Indatraline with their target transporters. This is largely because membrane-bound proteins, such as monoamine transporters, are notoriously difficult to crystallize. However, the principles of co-crystallization remain a key goal in drug design, as the insights gained can guide the rational design of more potent and selective inhibitors. nih.gov

Receptor Ligand Binding and Signal Transduction Pathways (Molecular level, in vitro or theoretical)

The primary mechanism of action for indanamine derivatives involves direct binding to transporter proteins, which function as the initial step in a signal transduction cascade. By inhibiting neurotransmitter reuptake, these compounds elevate synaptic neurotransmitter levels, leading to enhanced and prolonged activation of postsynaptic receptors.

Studies have explored the binding affinity of various indanamine and aminoindan derivatives across a range of receptors and transporters. 2-aminoindan (2-AI), a related structure, is a selective substrate for NET and DAT. researchgate.net Ring-substituted derivatives show altered selectivity; for example, 5,6-methylenedioxy-2-aminoindan (MDAI) is moderately selective for SERT and NET, while 5-methoxy-6-methyl-2-aminoindan (MMAI) is highly selective for SERT. researchgate.net Furthermore, these aminoindans demonstrate notable affinity for α2-adrenergic receptor subtypes. researchgate.net Indolin-2-one derivatives have been synthesized and shown to act as selective ligands for dopamine D2-like receptors, with one derivative exhibiting a remarkable Kᵢ value of 0.5 nM for the D4 receptor. nih.gov

The signal transduction pathway is thus modulated indirectly. For instance, by blocking dopamine reuptake via DAT, an indanamine derivative increases the concentration of dopamine available to bind to postsynaptic dopamine receptors (D1-D5), triggering downstream signaling cascades within the neuron. google.com

Binding Affinity (Kᵢ, nM) of 2-Aminoindan Derivatives at α2-Adrenergic Receptors

Compoundα2A (Kᵢ, nM)α2C (Kᵢ, nM)2-Aminoindan (2-AI)13441 Data derived from ResearchGate. researchgate.net

Interaction with Biomimetic Systems and Membranes

There is a lack of specific research on the interaction of (2,3-dihydro-1H-inden-1-yl)methylamine or its direct analogues with biomimetic systems and membranes. However, studies on other cyclic amine drugs, such as amantadine and rimantadine, provide a framework for understanding how such molecules might behave. These compounds interact with lipid bilayers, which serve as models for cell membranes.

Research using planar bilayer lipid membranes has shown that amantadine and rimantadine adsorb to the membrane surface. nih.gov The strength of this interaction can be quantified by a binding constant; for example, rimantadine was found to have a binding constant of 2.1 x 10⁵ M⁻¹, while amantadine's was 1.3 x 10⁴ M⁻¹. nih.gov Such interactions can alter the physical properties of the membrane, including its surface potential and conductivity. nih.gov

More advanced techniques like sum frequency generation (SFG) vibrational spectroscopy have been used to study the molecular-level interactions of amantadine with lipid bilayers. nih.gov These studies show that amantadine can associate with zwitterionic phosphatidylcholine (PC) bilayers and can disturb the packing of negatively charged phosphatidylglycerol (PG) bilayers. nih.gov The drug molecules were found to bind to the outer leaflet of the membrane but did not translocate to the inner layer. nih.gov These findings suggest that the antiviral properties of these drugs may be related to their direct interaction with cell membranes, which could affect viral entry or maturation. nih.gov

Role of 2,3 Dihydro 1h Inden 1 Yl Methylamine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 2,3-dihydro-1H-inden-1-amine moiety is a well-established precursor in the synthesis of pharmacologically active molecules. Its rigid structure provides a defined three-dimensional orientation for appended functional groups, which is crucial for molecular recognition at biological targets.

A prominent example of its application is in the synthesis of Rasagiline (B1678815), a potent and selective monoamine oxidase inhibitor used for the treatment of Parkinson's disease. guidechem.com The core of Rasagiline is the (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine structure. In its synthesis, 2,3-dihydro-1H-inden-1-amine serves as a key intermediate that is formed from 1-indanone (B140024) and subsequently alkylated to introduce the necessary propargyl group. guidechem.comgoogle.com The synthesis underscores the importance of the aminoindane framework as a foundational building block for complex, therapeutically relevant compounds. google.comderpharmachemica.com

The general synthetic pathway highlights the role of the aminoindane derivative as a pivotal intermediate.

StepReactant(s)Key TransformationProduct
11-Indanone, HydroxylamineOximation2,3-dihydro-1H-1-Indanone oxime
22,3-dihydro-1H-1-Indanone oximeReduction2,3-dihydro-1H-inden-1-amine (Intermediate)
32,3-dihydro-1H-inden-1-amine, Propargyl halide/sulfonateN-AlkylationN-propargyl-1-aminoindan (Rasagiline)

This interactive table outlines a common synthetic route to Rasagiline, demonstrating the central role of the aminoindane intermediate.

Furthermore, related structures like (2,3-dihydro-1H-indol-5-ylmethyl)amine are recognized as convenient intermediates for creating a variety of disubstituted derivatives with potential pharmacological properties, showcasing the broader utility of such bicyclic amine scaffolds in medicinal chemistry. mdpi.comresearchgate.net

Use in Material Science Applications (e.g., polymer chemistry, liquid crystals)

The rigid and thermally stable indane moiety is incorporated into polymer backbones to enhance their physical and chemical properties. Indane-containing monomers, particularly diamines, are used in the synthesis of high-performance polymers like polyimides and poly(ether imide)s. These materials are sought after for applications in electronics and aerospace due to their exceptional thermal stability, mechanical strength, and desirable dielectric properties.

Research has demonstrated the synthesis of novel poly(ether imide)s by reacting an indane-containing unsymmetrical diamine monomer with various commercially available dianhydrides. researchgate.net The incorporation of the indane group into the polymer chain disrupts packing, which leads to significantly improved solubility in common organic solvents without compromising thermal performance. researchgate.netgoogle.com This enhanced processability is a critical advantage for manufacturing films and coatings.

Below is a summary of the properties imparted by the indane moiety to these advanced polymers.

PropertyObservationRationale
Solubility Excellent solubility in solvents like NMP, DMF, DMAc, and even chloroform. researchgate.netThe non-coplanar structure of the indane group disrupts interchain packing. google.com
Thermal Stability High decomposition temperatures (up to 526°C) and high glass transition temperatures (up to 265°C). researchgate.netThe rigid, aromatic character of the indane scaffold contributes to the thermal robustness of the polymer backbone.
Mechanical Properties High tensile strength and modulus.The rigid bicyclic structure enhances the stiffness and strength of the polymer chains.
Optical Transparency Resulting polymer films are often light yellow and possess good optical transparency. researchgate.netThe specific structure of the indane monomer can lead to polymers with low charge-transfer complex formation.

This interactive table summarizes the beneficial properties that indane derivatives confer to high-performance polymers.

While the specific compound (2,3-dihydro-1H-inden-1-yl)methylamine is not directly cited in this context, the utility of closely related indane-based diamines highlights the potential of this chemical class as building blocks in material science. researchgate.net Similarly, other indane derivatives, such as indane-1,3-dione, are used in the design of dyes for solar cells and photoinitiators for polymerization, further demonstrating the versatility of the indane scaffold in materials applications. nih.gov

Chiral Ligand or Catalyst Development

The rigid bicyclic framework of indane makes it an excellent "chiral scaffold" for the development of ligands and catalysts used in asymmetric synthesis. acs.orgnih.gov In asymmetric catalysis, a chiral catalyst directs a chemical reaction to preferentially produce one of two possible enantiomers (mirror-image isomers) of a product. The fixed conformation of the indane ring system allows for the precise positioning of coordinating atoms and steric-directing groups, which is essential for creating a well-defined chiral environment around a metal center. nih.gov

Researchers have successfully developed a series of potent indane-based chiral catalysts. acs.org These catalysts are often derived from chiral aminoindane precursors, leveraging the amine group as a handle for further functionalization. For example, indane-based chiral amino aryl chalcogenide catalysts have been synthesized and applied to a variety of asymmetric electrophilic reactions. acs.orgnih.gov

The key advantages of using the indane scaffold in chiral catalyst design are summarized below.

FeatureAdvantage in CatalysisExample Application
Rigid Structure Provides a well-defined and predictable steric environment, enhancing enantioselectivity.Asymmetric electrophilic reactions of alkenes and alkynes. acs.orgnih.gov
Tunable Functionality The amine group and aromatic ring can be readily modified to fine-tune the electronic and steric properties of the catalyst.Varying amino protecting groups or substituents on aryl motifs to optimize reactivity and selectivity. nih.gov
"Privileged Scaffold" Status The indane framework has proven effective across a range of different catalytic transformations.Construction of chiral molecules through enantioselective trifluoromethylthiolation and other functionalizations. acs.org

This interactive table highlights the key features that make the indane framework a privileged scaffold for developing chiral catalysts.

The design of these catalysts often involves creating a structure where the indane backbone holds a coordinating group (like a phosphine (B1218219) or a chalcogen) in a specific spatial arrangement relative to another functional group (like the amine). This bifunctional nature allows the catalyst to interact with the substrate in a highly organized transition state, leading to high levels of enantioselectivity. acs.orgnih.gov The development of such catalysts is a critical area of research, as it enables the efficient synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net

Emerging Research Directions and Future Perspectives for 2,3 Dihydro 1h Inden 1 Yl Methylamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable synthetic routes to chiral amines and indane derivatives is a key focus of modern organic chemistry. Future research on (2,3-dihydro-1H-inden-1-yl)methylamine will likely leverage these advancements to create more environmentally friendly and economically viable production methods.

Recent progress in the synthesis of indanes and indenes has provided a variety of innovative approaches that could be adapted for the synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine. researchgate.net For instance, asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of indanes, which is crucial for producing single-enantiomer drugs. rsc.org Furthermore, biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes can be employed for the stereoselective synthesis of chiral intermediates, which are in high demand in the pharmaceutical industry. nih.gov One potential biocatalytic route could involve the use of N-methyl-L-amino acid dehydrogenases in engineered microorganisms to produce N-methylated amino acids from simple starting materials like sugars and methylamine (B109427). nih.gov Phenylalanine ammonia (B1221849) lyases (PALs) have also been shown to catalyze the N-methylamination of trans-cinnamic acid to generate N-methyl-L-phenylalanine, demonstrating the potential for enzymatic N-methylation in the synthesis of related compounds. ijournals.cn

Sustainable methodologies also include the use of formic acid as a methylating agent over heterogeneous catalysts, which presents a greener alternative to traditional methylation methods that often employ toxic reagents. researchgate.net The selective mono-N-methylation of amines using methanol (B129727) as the methylating agent over heterogeneous Ni catalysts is another promising sustainable approach. rsc.org

Synthetic ApproachKey FeaturesPotential Application for (2,3-dihydro-1H-inden-1-yl)methylamine
Asymmetric Catalysis Enantioselective synthesis of chiral indanes. rsc.orgProduction of specific enantiomers of the target molecule.
Biocatalysis Use of enzymes for stereoselective transformations. nih.govGreen synthesis of chiral precursors or direct enzymatic N-methylation.
Sustainable Methylation Use of greener methylating agents like formic acid or methanol. researchgate.netrsc.orgEnvironmentally friendly N-methylation step.

Advanced Computational Design of Derivatives with Tailored Molecular Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with specific biological activities. nih.gov For (2,3-dihydro-1H-inden-1-yl)methylamine, computational approaches can be used to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

The indane scaffold is a component of ligands for various G protein-coupled receptors (GPCRs), and its rigid nature makes it an attractive starting point for computational design. nih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. veterinaria.org In the absence of a known 3D structure of the target protein, LBDD methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to identify the key structural features required for biological activity. nih.gov For instance, 3D-QSAR studies on other bioactive molecules have successfully guided the design of more potent compounds. mdpi.com

Molecular docking simulations can predict the binding mode of (2,3-dihydro-1H-inden-1-yl)methylamine and its derivatives to target proteins, providing insights into the molecular interactions that govern binding affinity. This information can then be used to design new derivatives with enhanced interactions. The integration of generative artificial intelligence (GenAI) with computational models is also a rapidly evolving area that could be applied to design novel CNS drug candidates based on the indane scaffold. nih.gov

Computational MethodApplicationRelevance to (2,3-dihydro-1H-inden-1-yl)methylamine
3D-QSAR Correlates 3D structural features with biological activity. mdpi.comGuiding the design of derivatives with improved potency.
Molecular Docking Predicts the binding orientation of a ligand to a protein.Understanding ligand-target interactions to design more specific molecules.
Generative AI Creates new molecular structures with desired properties. nih.govDesigning novel CNS drug candidates based on the indane scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way molecules are produced, offering advantages in terms of safety, efficiency, and scalability. flinders.edu.auresearchgate.net The application of these technologies to the synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine and its derivatives could significantly accelerate the drug discovery process.

Continuous-flow synthesis allows for precise control over reaction parameters, leading to improved yields and purities. flinders.edu.au It is particularly well-suited for multi-step syntheses, as intermediates can be generated and used in subsequent steps without the need for isolation and purification. uc.pt This approach has been successfully applied to the synthesis of various heterocycles and other complex molecules. uc.pt

Automated synthesis platforms can be used to rapidly generate libraries of compounds for high-throughput screening. By combining automated synthesis with computational design, it is possible to create a closed-loop system for drug discovery, where new compounds are designed, synthesized, and tested in an iterative fashion.

TechnologyAdvantagesPotential Application
Flow Chemistry Improved safety, efficiency, and scalability; precise control over reaction conditions. flinders.edu.auresearchgate.netScalable and efficient synthesis of the target compound and its derivatives.
Automated Synthesis Rapid generation of compound libraries for high-throughput screening.Accelerated discovery of new bioactive indane derivatives.

Application in Chemoinformatics and Data-Driven Chemical Discovery

Chemoinformatics and data-driven approaches are playing an increasingly important role in drug discovery, enabling the analysis of large datasets to identify new drug candidates and predict their properties. mdpi.com The indane scaffold, being a "privileged structure," is an ideal candidate for such analyses. nih.gov

Data-driven molecular design can be used to explore the vast chemical space around the indane core and identify new derivatives with desirable properties. ethz.ch This involves the use of machine learning algorithms to build predictive models that can screen virtual libraries of compounds and prioritize them for synthesis and testing. Chemoinformatics tools can also be used to analyze the structure-activity relationships (SAR) of existing indane derivatives to identify key structural motifs that contribute to their biological activity. semanticscholar.org

The concept of molecular scaffolds is central to chemoinformatics and can be used to classify and organize chemical compounds based on their core structures. semanticscholar.org By analyzing the distribution of different scaffolds in databases of bioactive compounds, it is possible to identify those that are most likely to be associated with a particular biological activity.

ApproachDescriptionApplication to (2,3-dihydro-1H-inden-1-yl)methylamine
Data-Driven Design Using machine learning to predict the properties of new molecules. ethz.chIdentifying novel indane derivatives with high predicted bioactivity.
Chemoinformatics Analyzing large chemical datasets to identify trends and patterns. mdpi.comUnderstanding the SAR of indane derivatives to guide new designs.
Scaffold Analysis Classifying compounds based on their core structures to identify privileged scaffolds. semanticscholar.orgLeveraging the privileged nature of the indane scaffold for targeted library design.

Interdisciplinary Approaches for Unraveling Complex Chemical Transformations

Understanding the mechanisms of chemical reactions is crucial for developing new synthetic methods and optimizing existing ones. For complex molecules like (2,3-dihydro-1H-inden-1-yl)methylamine, an interdisciplinary approach that combines experimental and computational methods is often necessary to unravel the intricate details of their formation and reactivity.

Mechanistic studies on the formation of the indane ring and its subsequent functionalization can provide valuable insights for the development of new synthetic strategies. researchgate.netnih.govcopernicus.org For example, computational studies can be used to model reaction pathways and identify key intermediates and transition states, while experimental techniques like kinetic studies and isotopic labeling can be used to validate the computational predictions.

The study of photochemical ring expansion reactions and other complex transformations can also benefit from a combined theoretical and experimental approach. rsc.org By understanding the underlying mechanisms of these reactions, it may be possible to develop new methods for the synthesis of novel indane derivatives with unique structural features.

Q & A

Q. What are the established synthetic routes for (2,3-dihydro-1H-inden-1-yl)methylamine, and how are intermediates characterized?

The compound can be synthesized via reductive amination of aldehydes with methylamine, using sodium cyanoborohydride or hydrogen gas with palladium catalysts. Key intermediates, such as indene derivatives, are characterized using NMR spectroscopy to confirm regioselectivity and purity. For example, 4-((2,3-dihydro-1H-inden-1-yl)methyl)aniline analogs were validated by matching NMR data to literature values . Alkylation of sulfonamide derivatives of primary amines is another method for generating secondary amines like this compound, with intermediates analyzed via HPLC or mass spectrometry .

Q. How is the molecular structure of (2,3-dihydro-1H-inden-1-yl)methylamine confirmed experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation. Programs like ORTEP-III generate 3D visualizations of bond angles and dihedral angles, critical for validating the indene scaffold and methylamine substitution . Spectroscopic methods (e.g., 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR) are used to confirm proton environments and carbon hybridization states, while IR spectroscopy identifies amine N-H stretches and C-N vibrations .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in research settings?

The compound’s lipophilicity (logP ~2.5) and poor aqueous solubility necessitate dissolution in DMSO or ethanol for biological assays. Stability studies under varying pH and temperature conditions are essential, as tertiary amines can degrade via oxidation. Storage at -20°C under inert gas (e.g., argon) is recommended to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving (2,3-dihydro-1H-inden-1-yl)methylamine's amine group?

The amine group participates in nucleophilic substitution and redox reactions. For example, metabolic activation by cytochrome P450 enzymes (e.g., CYP2D6) involves N-demethylation, producing reactive intermediates that form DNA or protein adducts. Computational modeling of CYP2D6 active sites (using Asp301 electrostatic docking) predicts metabolic pathways . Reductive amination mechanisms are studied via kinetic isotope effects and transition-state analogs to optimize synthetic yields .

Q. How do metabolic studies inform the compound's bioavailability and potential toxicity?

In vitro hepatic microsomal assays identify primary metabolites, such as hydroxylated indene derivatives or N-oxides. Toxicity is linked to adduct formation with serum albumin (e.g., Cys34 adducts detected via LC-MS), which may trigger immune responses. Comparative studies in rodent models reveal interspecies metabolic differences, necessitating human hepatocyte assays for translational relevance .

Q. What computational approaches are used to predict the compound's interactions with biological targets?

Molecular dynamics (MD) simulations analyze binding stability to receptors like trace amine-associated receptors (TAARs). Docking studies with AutoDock Vina or Schrödinger Suite predict binding affinities, while QSAR models correlate structural features (e.g., indene ring planarity) with activity. For example, rigid analogs show higher affinity for serotonin transporters due to reduced conformational entropy .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

Discrepancies in biological activity (e.g., conflicting IC50_{50} values) are addressed by standardizing assay conditions (e.g., cell line selection, incubation time). Synthetic yield variations are mitigated by optimizing reaction parameters (e.g., solvent polarity, catalyst loading) and employing orthogonal purification techniques (e.g., preparative HPLC vs. column chromatography) . Reproducibility is validated via inter-laboratory studies and open-data sharing.

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[(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine
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[(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.